molecular formula C14H16FNO4 B2444369 1-Tert-butoxycarbonyl-6-fluoro-indoline-2-carboxylic acid CAS No. 2137506-47-7

1-Tert-butoxycarbonyl-6-fluoro-indoline-2-carboxylic acid

Cat. No.: B2444369
CAS No.: 2137506-47-7
M. Wt: 281.283
InChI Key: BFXSGMLVHFCVQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butoxycarbonyl-6-fluoro-indoline-2-carboxylic acid is a compound with potential applications in various fields of research and industry due to its unique properties. It has a molecular weight of 281.28 .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(tert-butoxycarbonyl)-5-fluoroindoline-2-carboxylic acid . The InChI code is 1S/C14H16FNO4/c1-14(2,3)20-13(19)16-10-5-4-9(15)6-8(10)7-11(16)12(17)18/h4-6,11H,7H2,1-3H3,(H,17,18) .

Scientific Research Applications

Indole Synthesis and Classification

Indole derivatives, including structures related to "1-Tert-butoxycarbonyl-6-fluoro-indoline-2-carboxylic acid," are central to synthetic organic chemistry due to their prevalence in natural products and pharmaceuticals. A comprehensive review by Taber and Tirunahari (2011) provides a classification framework for indole syntheses, highlighting the diverse methodologies developed over more than a century. This classification is pivotal for guiding synthetic strategies towards complex indole derivatives, potentially including those with tert-butoxycarbonyl and fluoro substituents, which are relevant for pharmaceutical synthesis and material science applications (Taber & Tirunahari, 2011).

Bioactive Carboxylic Acids and Derivatives

Dembitsky (2006) reviews naturally occurring and synthesized neo fatty acids and alkanes, including tert-butyl derivatives, highlighting their biological activities and applications in cosmetics, pharmaceuticals, and agronomy. This suggests the potential of tert-butoxycarbonyl-protected indoline carboxylic acids in developing bioactive compounds or as intermediates in synthesizing more complex molecules with specific biological activities (Dembitsky, 2006).

Environmental Applications

The reduction of environmentally persistent carboxylic acids using biocatalysts, as discussed by Jarboe et al. (2013), indicates the environmental relevance of studying carboxylic acid derivatives. Understanding the microbial inhibition by carboxylic acids can inform the design of environmentally friendly processes for the remediation or transformation of hazardous compounds, suggesting a potential environmental application of complex carboxylic acids including fluoro-indoline derivatives (Jarboe, Royce, & Liu, 2013).

Carboxylic Acid Recovery and Purification

Research on the recovery and purification of carboxylic acids from aqueous solutions, as reviewed by Djas and Henczka (2018), is crucial for the chemical industry, including the manufacturing processes of carboxylic acid derivatives. This knowledge could be applied to optimize the production and purification processes of specific compounds like "this compound" (Djas & Henczka, 2018).

Safety and Hazards

Safety information and Material Safety Data Sheets (MSDS) for this compound can be found online . It’s important to handle this compound with appropriate safety measures.

Properties

IUPAC Name

6-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO4/c1-14(2,3)20-13(19)16-10-7-9(15)5-4-8(10)6-11(16)12(17)18/h4-5,7,11H,6H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXSGMLVHFCVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2=C1C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.